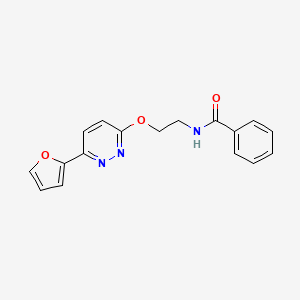![molecular formula C15H17NO2S2 B2379947 N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2034410-48-3](/img/structure/B2379947.png)
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. . The unique structure of this compound, which includes a benzo[b]thiophene core and a tetrahydrothiophene moiety, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of benzo[b]thiophene-2-carboxylic acid with 3-methoxytetrahydrothiophene-3-ylmethylamine under appropriate reaction conditions . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and improve product yields .
Analyse Chemischer Reaktionen
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the benzo[b]thiophene moiety can lead to the formation of sulfoxides or sulfones, while reduction of the amide group can yield the corresponding amine. Substitution reactions on the benzo[b]thiophene ring can introduce various functional groups, enhancing the compound’s biological activity and chemical properties .
Wissenschaftliche Forschungsanwendungen
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties . The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
In material science, benzo[b]thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The incorporation of the tetrahydrothiophene moiety can enhance the compound’s electronic properties, making it suitable for use in advanced electronic devices.
Wirkmechanismus
The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its anticancer activity may be attributed to its ability to inhibit specific kinases or interfere with cell signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic. Both compounds share the benzo[b]thiophene core but differ in their substituents and biological activities .
The unique combination of the benzo[b]thiophene core and the tetrahydrothiophene moiety in this compound sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-18-15(6-7-19-10-15)9-16-14(17)13-8-11-4-2-3-5-12(11)20-13/h2-5,8H,6-7,9-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQJBMXYRBZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
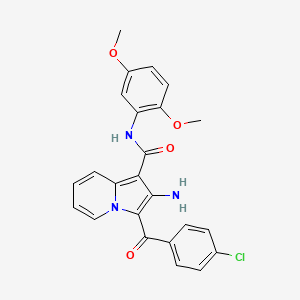

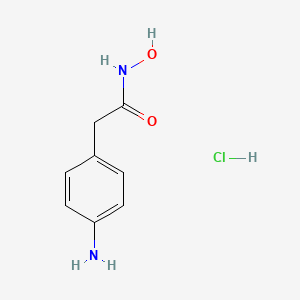
![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)
![3-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2379870.png)
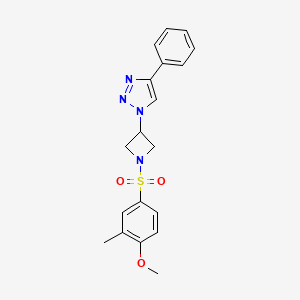
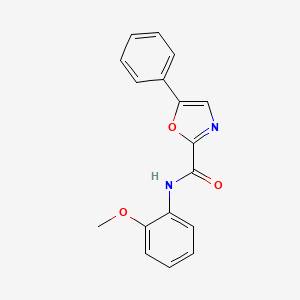

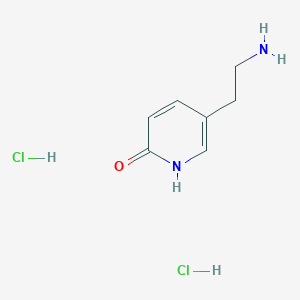
![6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2379878.png)
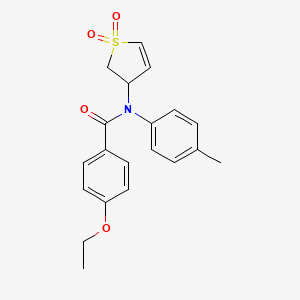
![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)
